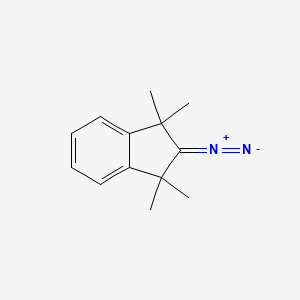
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a highly substituted indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the diazotization of a suitable precursor. One common method involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a diazo transfer reagent such as p-toluenesulfonyl azide in the presence of a base like potassium ethoxide . The reaction proceeds through the formation of an intermediate enolate, which then reacts with the diazo transfer reagent to form the desired diazo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of nitrogen-containing derivatives.
Scientific Research Applications
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the synthesis of materials with specific chemical properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the intermediates formed.
Comparison with Similar Compounds
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with similar reactivity but different structural features.
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: The non-diazo analog of the compound, which lacks the diazo group and exhibits different chemical properties.
Uniqueness
2-Diazo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is unique due to its highly substituted indene ring and the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to generate reactive intermediates like carbenes makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
81331-45-5 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-diazo-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C13H16N2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)15-14/h5-8H,1-4H3 |
InChI Key |
DFDDJQCOYHJOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C1=[N+]=[N-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















